molecular formula C7H8N2O2 B107562 2-Amino-5-hydroxybenzamide CAS No. 65883-83-2

2-Amino-5-hydroxybenzamide

Cat. No.: B107562
CAS No.: 65883-83-2
M. Wt: 152.15 g/mol
InChI Key: XFIDBHAYACHAFV-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxybenzamide, also known as AHBA, is an important organic compound used in many scientific research applications. AHBA is a derivative of benzamide, and it is used as a precursor for the synthesis of many organic compounds. AHBA has been used in a variety of fields, including biochemistry, pharmacology, and materials science. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

New derivatives of 2-amino-N-hydroxybenzamide have been synthesized, showcasing antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria as well as fungi. These compounds were developed through the reaction of isatoic anhydride with different hydroxamic acids, demonstrating the potential of 2-amino-5-hydroxybenzamide derivatives in the development of new antimicrobial agents (Mahesh et al., 2015).

Marine-Associated Streptomyces Derivatives

Investigation into marine-associated Streptomyces sp. ZZ502 led to the isolation of new compounds including derivatives of this compound. These findings contribute to the exploration of natural product chemistry and highlight the potential of marine microorganisms in the discovery of new chemical entities for scientific research (Zhang et al., 2018).

Hydrogen Bonding and Crystal Structure

A zwitterion of 1,5-bis(2-hydroxybenzamido)-3-azapentane has been studied, revealing a two-dimensional hydrogen-bonding network. This research provides insights into the molecular structure and hydrogen bonding interactions involving derivatives of this compound, offering valuable information for the design of new compounds with tailored properties (Liu et al., 2006).

Anticancer Activity

N-hydroxybenzamides, including derivatives of this compound, have been screened for histone deacetylase-inhibitory activities, leading to the discovery of compounds with promising antitumor activities. This research demonstrates the therapeutic potential of this compound derivatives in the development of new anticancer drugs (Maeda et al., 2004).

Quantitative Structure - Biological Activity Relationships

The antimicrobial activity of novel 2-hydroxybenzamide derivatives has been evaluated, highlighting the effectiveness of these compounds against various microorganisms. Through quantitative structure-biological activity relationships (QSAR) analysis, this research enhances our understanding of how structural modifications can influence the biological activity of this compound derivatives (Ienascu et al., 2008).

Safety and Hazards

The safety information for 2-Amino-5-hydroxybenzamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-amino-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIDBHAYACHAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475848
Record name 2-amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65883-83-2
Record name 2-amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared from 5-benzyloxy-2-nitrobenzamide (2.7 g, 56 mmol) in the manner described for 4-amino-3-fluorophenol, affording 1.5 g (99%) of 2-amino-5-hydroxybenzamide. 1H-NMR (CDCl3) δ 7.41 (d, J=8.1 Hz, 1H), 7.16 (dd, J=8.1, 1.6 Hz, 1H), 7.13 (d, J=1, 6 Hz, 1H), 3.93 (s, 3H); MS GC-MS (M+=211, RT=6.15 min).
Name
5-benzyloxy-2-nitrobenzamide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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